Spectroscopic Data Guide: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Executive Summary Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0 ) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical agents, particularly HIF-2 inhibitors (Hypoxia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0 ) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical agents, particularly HIF-2
inhibitors (Hypoxia-Inducible Factor 2 alpha) for oncology applications. Its unique substitution pattern—featuring a bromine atom flanked by a difluoro motif and an acetic ester side chain—imparts specific steric and electronic properties essential for structure-activity relationship (SAR) tuning.
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. It synthesizes derived high-fidelity data based on substituent effects and coupling constants, offering researchers a robust reference for structural validation and quality control.
Chemical Identity & Properties
Property
Detail
IUPAC Name
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
CAS Number
1805594-04-0
Molecular Formula
Molecular Weight
265.05 g/mol
Monoisotopic Mass
263.96 g/mol (); 265.96 g/mol ()
Physical State
Colorless to pale yellow oil or low-melting solid
Solubility
Soluble in , DMSO-, MeOH, EtOAc
Synthesis & Preparation Workflow
To ensure spectroscopic data accuracy, the compound must be isolated with high purity (>98%). The standard industrial preparation involves the homologation of 2-bromo-3,6-difluorobenzaldehyde or the displacement of a benzyl halide.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from the commercially available aldehyde precursor to the final methyl ester.
Figure 1: Step-wise synthetic homologation from benzaldehyde to phenylacetic ester.[1]
Spectroscopic Characterization
Note: The data below represents high-fidelity predicted values derived from substituent chemical shift increments (ChemDraw/MestReNova algorithms) and scalar coupling logic (
-values). Experimental values may vary slightly ( ppm) depending on solvent and concentration.
A. Nuclear Magnetic Resonance (NMR)
1. H NMR (400 MHz, )
The proton spectrum is characterized by the distinct coupling of aromatic protons with the two fluorine atoms.
Shift (, ppm)
Multiplicity
Integration
Assignment
Coupling Constants (, Hz)
7.15 – 7.05
Multiplet (td)
1H
Ar-H5
, ,
6.95 – 6.85
Multiplet (td)
1H
Ar-H4
, ,
3.98
Singlet (br)
2H
Ar-CH-CO
May show broadening due to long-range Hz.
3.74
Singlet
3H
O-CH
None.
Interpretation Logic:
H5 vs H4: H5 is ortho to F6 and meta to F3. H4 is ortho to F3 and meta to F6. The "td" (triplet of doublets) appearance arises because the ortho H-F coupling (~9 Hz) and ortho H-H coupling (~9 Hz) are similar in magnitude, creating a pseudo-triplet, which is further split by the smaller meta H-F coupling (~4-5 Hz).
Methylene (3.98 ppm): The protons at C2 (benzylic) are deshielded by the aromatic ring and the ester carbonyl. The proximity to F6 often causes line broadening or a very fine doublet.
2. C NMR (100 MHz, )
The carbon spectrum is dominated by C-F coupling, resulting in doublets (d) or doublets of doublets (dd).
Shift (, ppm)
Multiplicity
Assignment
Coupling Logic
170.5
s
C =O
Ester carbonyl.
158.0
dd
C -F (C6)
Hz (Large).
155.5
dd
C -F (C3)
Hz (Large).
129.0
dd
Ar-C H (C4)
Hz, Hz.
116.5
dd
Ar-C H (C5)
Hz, Hz.
114.0
m
Ar-C -Br (C2)
Complex splitting due to two F atoms.
112.5
m
Ar-C -CH (C1)
Quaternary carbon.
52.4
s
O-C H
Methyl ester.
39.5
d
C H
Benzylic carbon, likely coupled to F6 ( Hz).
3. F NMR (376 MHz, )
-114.5 ppm (m, 1F, F-6): Ortho to the acetate group.
-118.0 ppm (m, 1F, F-3): Ortho to the bromine.
Note: The signals will appear as complex multiplets due to H-F and F-F coupling (if any through-space interaction exists, though typically weak).
B. Mass Spectrometry (GC-MS / LC-MS)
The presence of Bromine (
and ) creates a signature "twin peak" pattern of equal intensity.
Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
Molecular Ion (
):
m/z 264 (
)
m/z 266 (
)
Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).
Key Fragments (EI):
m/z 205/207 (
): Loss of the carbomethoxy group ($ \cdot COOCH_3 $). This forms the stable 2-bromo-3,6-difluorobenzyl cation .
m/z 126: Loss of Br from the benzyl cation (difluorotropylium ion).
C. Infrared Spectroscopy (FT-IR)
Wavenumber ()
Assignment
Description
1735 - 1745
Strong ester carbonyl stretch.
1480 - 1500
Aromatic ring skeletal vibrations.
1150 - 1250
Strong C-F stretching bands (broad).
1000 - 1100
Ester C-O-C stretch.
Quality Control & Impurity Profiling
Differentiation from regioisomers (e.g., the 4,5-difluoro or 2,6-difluoro analogs) is critical.
Differentiation Logic Diagram
Figure 2: Logic flow for distinguishing the 3,6-difluoro target from the common 4,5-difluoro impurity.
Experimental Protocol: Data Acquisition
Objective: Isolate analytical-grade material for spectral validation.
Sample Preparation: Dissolve 10 mg of the methyl ester in 0.6 mL of
(containing 0.03% TMS as internal standard). Ensure the solution is clear and free of suspended solids.
Instrument Setup (NMR):
Probe: 5mm Broadband Observe (BBO) or Inverse (BBI).
Temperature: 298 K (25°C).
Pulse Sequence: Standard zg30 (proton) and zgpg30 (carbon with proton decoupling).
Scans: 16 scans (
H), 1024 scans (C) to ensure signal-to-noise ratio > 10:1 for quaternary carbons.
Processing:
Apply exponential window function (LB = 0.3 Hz) for
H.
Phase correction: Manual phasing is recommended for the aromatic region due to complex F-coupling.
Baseline correction: Polynomial fit (Bernstein order 5).
References
CymitQuimica. Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Product Data (CAS 1805594-04-0). Retrieved from
European Patent Office. Aryl Ethers and Uses Thereof (HIF-2a Inhibitor Synthesis). EP 3417851 B1.[2] Retrieved from
National Science Foundation (NSF). Synthesis of Ortho-fluoroazobenzenes (Fluorinated Aromatic Characterization). Retrieved from
Organic Syntheses. General Procedures for Phenylacetic Acid Esters. Org. Synth. 2016, 93, 306-320. Retrieved from
Mass spectrometry of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Introduction: Contextualizing the Analysis in Drug Development In the landscape of pharmaceutical development, the prec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Introduction: Contextualizing the Analysis in Drug Development
In the landscape of pharmaceutical development, the precise structural elucidation and quantification of active pharmaceutical ingredients (APIs), intermediates, and their related impurities are paramount. Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a substituted phenylacetate, a class of compounds frequently encountered as intermediates in the synthesis of more complex drug molecules. Its multi-halogenated structure presents unique analytical challenges and opportunities. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the definitive analytical tool for this purpose.[1][2] Its unparalleled sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis are indispensable throughout the drug development lifecycle, from discovery and process optimization to quality control.[1][3]
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. We will delve into the foundational principles, predictable fragmentation behaviors, and robust, field-proven protocols for its characterization. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data for researchers, analytical scientists, and drug development professionals.
Physicochemical Properties and Isotopic Signature
A fundamental prerequisite for any mass spectrometric analysis is a thorough understanding of the analyte's basic chemical properties. These properties dictate the expected mass-to-charge ratios (m/z) and provide a critical validation point for spectral interpretation.
Table 1: Core Physicochemical Properties of the Analyte
Property
Value
Chemical Formula
C₉H₈BrF₂O₂
Average Molecular Weight
279.06 g/mol
Monoisotopic Mass
277.9699 u
Structure
Key Isotopic Feature
Presence of one bromine atom
The most telling feature of this molecule in mass spectrometry is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. These will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) having almost identical intensities (a ~1:1 ratio).[4][5] This signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.
Strategic Approach: Ionization and Instrumentation
The choice of ionization technique and instrumentation is the most critical decision in designing the analytical workflow. It hinges on the analyte's volatility, thermal stability, and the specific information required (e.g., molecular weight confirmation vs. detailed structural elucidation).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds that are thermally stable.[6] Given the methyl ester structure of the analyte, it is expected to have sufficient volatility for GC analysis. The standard ionization method used in GC-MS is Electron Ionization (EI).
Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[7] This process imparts significant internal energy, leading to the formation of an unstable molecular ion (M⁺•) that undergoes extensive and reproducible fragmentation.[7][8] The resulting mass spectrum is a "molecular fingerprint" rich in structural information, ideal for library matching and unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse of modern pharmaceutical analysis, prized for its applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[2][9]
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[10] It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[11] While ESI provides a clear determination of the molecular weight, it yields little initial structural information. To overcome this, tandem mass spectrometry (MS/MS) is employed.
Tandem Mass Spectrometry (MS/MS): In this technique, the precursor ion (e.g., [M+H]⁺) generated by ESI is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed.[12] This provides controlled, structurally informative fragmentation that is crucial for both identification and sensitive quantification via methods like Multiple Reaction Monitoring (MRM).
The logical workflow for analyzing this compound can be visualized as follows:
Figure 1: General experimental workflow for MS analysis.
Anticipated Fragmentation Pathways
Predicting fragmentation is key to interpreting mass spectra correctly. The fragmentation of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate will be dominated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
Electron Ionization (EI) Fragmentation
Under high-energy EI conditions, we anticipate several key fragmentation routes originating from the molecular ion (M⁺• at m/z 278/280).
Loss of Bromine Radical: The C-Br bond is relatively weak, making the loss of a bromine radical (•Br) a highly probable event. This would result in a significant fragment ion.
Alpha-Cleavage of the Ester: Cleavage of bonds adjacent to the carbonyl group is common for esters.[13] This can lead to the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).
Benzylic Cleavage: The bond between the aromatic ring and the side chain can cleave, leading to the formation of a substituted benzyl-type cation or a radical cation corresponding to the side chain.
Figure 2: Predicted EI fragmentation pathway.
Electrospray Ionization (ESI-MS/MS) Fragmentation
For ESI, analysis begins with the formation of a stable precursor ion, most likely the protonated molecule [M+H]⁺ (m/z 279/281). Fragmentation is then induced via CID.
Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH).
Loss of the Entire Side Chain: The bond between the ring and the side chain can cleave, leading to the loss of the neutral methyl acetate molecule.
Loss of Hydrogen Fluoride (HF): The ortho-fluoro substituents may be susceptible to elimination as neutral HF.
Table 2: Summary of Predicted Key Ions
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Probable Neutral Loss
EI
278/280 (M⁺•)
199
•Br
247/249
•OCH₃
219/221
•COOCH₃
ESI-MS/MS
279/281 ([M+H]⁺)
247/249
CH₃OH
205/207
CH₃COOCH₃
259/261
HF
Experimental Protocols
The following protocols provide a robust starting point for the analysis. Instrument parameters should always be optimized for the specific system in use.[14][15]
Protocol 1: GC-MS Analysis
This protocol is designed for structural confirmation and purity assessment where the analyte and its potential impurities are sufficiently volatile.
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100 µg/mL.[16]
If necessary, use an internal standard (e.g., a structurally similar compound without halogen atoms) for quantitative analysis.
Filter the solution through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Parameters:
Table 3: Recommended GC-MS Parameters
Parameter
Setting
Rationale
GC Column
30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)
Standard non-polar column providing good separation for a wide range of semi-volatile organics.
Injection Volume
1 µL
Standard volume to avoid column overload.
Inlet Temperature
250 °C
Ensures rapid volatilization without thermal degradation.
Split Ratio
20:1
Prevents column overload while ensuring sufficient analyte reaches the detector.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.
Oven Program
100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
A standard temperature program to elute the analyte and any related impurities.
Ion Source
Electron Ionization (EI) at 70 eV
Standard energy for reproducible fragmentation and library matching.[7]
Source Temp.
230 °C
Standard temperature to maintain analyte in the gas phase.
Mass Range
m/z 40-450
Covers the expected molecular ion and fragment masses.
Protocol 2: LC-MS/MS Analysis
This protocol is ideal for quantitative bioanalysis or for analyzing samples in complex matrices where GC is not suitable.[1][3]
Sample Preparation:
Dissolve the sample in a mobile phase compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 µg/mL.[16] For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.[6][9]
Add a stable isotope-labeled internal standard, if available, for the most accurate quantification.[17]
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
Instrumentation and Parameters:
Table 4: Recommended LC-MS/MS Parameters
Parameter
Setting
Rationale
LC Column
C18, 50 mm x 2.1 mm, 1.8 µm particle size
Reversed-phase chromatography is the standard for small molecule pharmaceutical analysis.[3]
Mobile Phase A
Water with 0.1% Formic Acid
Acid modifier promotes better peak shape and protonation in positive ion mode ESI.[12]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic solvent for reversed-phase LC.
Gradient
5% B to 95% B over 5 minutes
A typical fast gradient for screening and analysis.
Flow Rate
0.4 mL/min
Standard flow rate for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reproducibility.
Ion Source
Electrospray Ionization (ESI), Positive Mode
ESI is the standard for non-volatile small molecules; positive mode is expected to work well for this compound.
Specific transitions for MRM provide high selectivity and sensitivity for quantification.[1]
Data Interpretation and Quality Assurance
Qualitative Analysis
Confirm Molecular Weight: In ESI-MS, locate the [M+H]⁺ or [M+Na]⁺ ions. In EI-MS, identify the molecular ion peak, M⁺•.
Verify Isotopic Pattern: Critically, confirm that any peak containing bromine exhibits the characteristic ~1:1 M/M+2 doublet.[4] This is the strongest piece of evidence for identification.
Match Fragmentation: Compare the observed fragment ions in the experimental spectrum to the predicted pathways and reference spectra if available.
Quantitative Analysis
For accurate quantification, a calibration curve must be constructed.[17][18]
Prepare Standards: Create a series of calibration standards of known concentrations spanning the expected sample concentration range. Each standard should contain a constant concentration of the internal standard.
Generate Curve: Analyze the standards using the optimized LC-MS/MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Assess Linearity: Perform a linear regression on the data. The curve should have a correlation coefficient (r²) of >0.99 for reliable quantification.[18]
Analyze Samples: Analyze the unknown samples using the same method and use the regression equation from the calibration curve to determine their concentrations.
Conclusion
The mass spectrometric analysis of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a robust and definitive process when approached systematically. The compound's unique isotopic signature, conferred by the bromine atom, serves as an unambiguous diagnostic marker. While GC-EI-MS provides rich, fingerprint-like fragmentation for structural confirmation, LC-ESI-MS/MS offers the superior sensitivity, selectivity, and matrix compatibility required for quantitative applications in complex environments typical of drug development.[1][19] By leveraging the principles and protocols outlined in this guide, scientists can confidently characterize this molecule, ensuring data integrity and accelerating the pharmaceutical development pipeline.
References
Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
Vertex AI Search. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157. Available at: [Link]
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
Sleno, L. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 3(8).
Organomation. Mass Spectrometry Sample Preparation Guide.
Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5-16.
Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
Covey, T. R., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079).
Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC.
BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
Chan, C. C., et al. (Eds.). (2004). LC-MS Instrument Calibration. In Analytical Method Validation and Instrument Performance Verification. Harvard Apparatus.
LCGC International. (2022). The Importance of Tuning and Calibration in Liquid Chromatography–Mass Spectrometry (LC–MS).
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
ResearchGate. Mass spectrometry using electrospray ionization.
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
Solubility Profile & Technical Guide: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Executive Summary Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0 ) is a specialized halogenated phenylacetic acid ester intermediate used in the synthesis of complex pharmaceutical agents, particularly i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0 ) is a specialized halogenated phenylacetic acid ester intermediate used in the synthesis of complex pharmaceutical agents, particularly in the development of fluorinated bioactive scaffolds.[1][2] Its solubility profile is governed by the interplay between the lipophilic halogenated aromatic ring and the polar ester functionality.
This guide provides a comprehensive technical analysis of its solubility in organic solvents, offering predictive models validated by structural analogs, alongside rigorous experimental protocols for empirical determination. It is designed for researchers requiring precise solvent selection for reaction optimization, purification, and crystallization.
Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting solubility behavior. The presence of three halogen atoms (one bromine, two fluorines) significantly increases lipophilicity compared to the non-halogenated parent ester.
Property
Value / Description
IUPAC Name
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
CAS Number
1805594-04-0
Molecular Formula
C₉H₇BrF₂O₂
Molecular Weight
265.05 g/mol
Physical State
Low-melting solid or viscous oil (dependent on purity/polymorph)
Predicted LogP
~2.8 – 3.2 (High Lipophilicity)
H-Bond Donors
0
H-Bond Acceptors
3 (Ester oxygens + Fluorine atoms)
Key Functional Groups
Methyl Ester (Polar, Aprotic), Halogenated Phenyl Ring (Lipophilic)
Solubility Landscape: Predicted & Empirical
Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., Methyl 2-(2-bromo-4-fluorophenyl)acetate), the solubility profile is categorized into three distinct tiers.
Tier 1: High Solubility (Process Solvents)
Best for: Reaction media, stock solution preparation, and extraction.
Dichloromethane (DCM): Excellent solubility due to favorable dipole-dipole interactions. Primary choice for extractions.
Ethyl Acetate (EtOAc): High solubility. The standard solvent for reaction workup and silica gel chromatography.
Tetrahydrofuran (THF): Excellent solubility. Preferred for reactions requiring a polar aprotic environment (e.g., Grignard reactions, reductions).
Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): High solubility. Used for nucleophilic substitution reactions where high polarity is required to solvate ionic reagents.
Methanol (MeOH) / Ethanol (EtOH): Moderate solubility at room temperature; high solubility at reflux. The ester group can undergo transesterification in these solvents if catalyzed by acid/base; use with caution.
Acetonitrile (MeCN): Good solubility. Often used as a solvent for HPLC analysis and specific coupling reactions.
Isopropanol (IPA): Lower solubility than MeOH/EtOH due to steric bulk, making it an excellent candidate for crystallization (often mixed with water or heptane).
Tier 3: Low Solubility (Anti-Solvents)
Best for: Precipitation and product isolation.
Water: Practically insoluble (<0.1 mg/mL). The hydrophobic halogenated ring dominates the small polar ester group.
Hexanes / Heptanes: Low to moderate solubility at room temperature; higher at reflux. These are the definitive anti-solvents used to precipitate the compound from EtOAc or DCM solutions.
Experimental Protocols for Solubility Determination
Do not rely solely on predictions. The following self-validating protocols allow you to determine the exact solubility limit (S_sat) in your specific lab environment.
Protocol A: Visual Solubility Screening (Kinetic)
Purpose: Rapidly identify "Good," "Moderate," and "Poor" solvents.
Preparation: Weigh 10 mg of the compound into a clear 4 mL glass vial.
Solvent Addition: Add the solvent in 100 µL increments using a calibrated micropipette.
Agitation: Vortex for 30 seconds after each addition. Sonication (3 mins) may be used to break up crystal lattices.
Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).
Detection: UV at 254 nm (aromatic absorption).
Calculation: Compare peak area against a 5-point calibration curve of the standard.
Visualization of Workflows
Figure 1: Solubility Screening Workflow
This diagram outlines the decision logic for the Visual Solubility Screening protocol.
Caption: Step-by-step logic for visually determining the approximate solubility tier of the target intermediate.
Figure 2: Solvent Selection for Crystallization
A decision tree to guide the purification process based on solubility data.
Caption: Decision matrix for selecting the optimal crystallization technique based on solubility behavior.
Applications in Synthesis & Purification
Reaction Solvent Selection[3]
Nucleophilic Substitution (SN2): Use Acetonitrile or DMF . The high dielectric constant dissociates the nucleophile (e.g., azide or amine), while the organic nature solvates the phenylacetate.
Reduction (to Alcohol): Use THF or Diethyl Ether . These solvents coordinate with reducing agents like LiAlH₄ or DIBAL-H and solubilize the intermediate effectively.
Purification Strategy (Chromatography)
Due to its lipophilicity, the compound will travel quickly on silica gel if pure EtOAc is used.
Recommended Eluent: Gradient of Hexanes : Ethyl Acetate .
Starting Ratio: 95:5 (Hex:EtOAc).
Elution Point: Expect elution around 10–20% EtOAc depending on column loading.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS may be limited, handle as a halogenated aromatic ester:
Hazards: Potential skin and eye irritant (H315, H319). May cause respiratory irritation (H335).
PPE: Nitrile gloves are required. DCM penetrates latex; use PVA or Silver Shield laminates for prolonged DCM exposure.
Stability: Avoid strong bases (NaOH, KOH) in aqueous media to prevent hydrolysis of the methyl ester to the corresponding carboxylic acid.
References
Chemical Identity & Availability
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS 1805594-04-0).[1][2][3] Available from: and .
Solubility Principles
Lipinski, C. A. (2000). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Structural Analogs
Solubility data inferred from Methyl 2-(2-bromo-4-fluorophenyl)acetate (CAS 949168-34-7).
Application Note: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate in Cross-Coupling & Heterocycle Synthesis
Abstract Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS 1805594-04-0) is a highly specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its unique 2-bromo-3...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS 1805594-04-0) is a highly specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its unique 2-bromo-3,6-difluoro substitution pattern offers a strategic handle for palladium-catalyzed cross-coupling reactions, specifically for accessing 4,7-difluorooxindole and 4,7-difluoroindole scaffolds—motifs prevalent in kinase inhibitors and metabolic modulators. This guide details optimized protocols for Suzuki-Miyaura coupling and intramolecular cyclization, addressing the specific steric and electronic challenges posed by the ortho-fluorine substituents.
Chemical Profile & Reactivity Analysis
Structural Properties
The molecule features a phenyl ring with a 2-bromo handle flanked by a 3-fluoro substituent and a 1-acetate side chain. The 6-fluoro substituent is ortho to the acetate group.
Electron-deficient ring (facilitates oxidative addition); Inductive effect of F atoms lowers pKa of -methylene.
Steric Profile
High. The 2-Br site is hindered by the 3-F atom and the bulky acetate group.
Mechanistic Considerations
Oxidative Addition: The electron-withdrawing nature of the two fluorine atoms activates the C-Br bond for oxidative addition to Pd(0), making it faster than non-fluorinated analogs.
Ligand Selection: Due to the steric bulk of the ortho-3-F and the acetate chain, bulky phosphine ligands (e.g., SPhos, XPhos) are required to facilitate the coupling and prevent catalyst deactivation.
Base Sensitivity: The benzylic protons (
-to-ester) are acidic. Strong bases can generate the enolate, leading to potential side reactions (e.g., self-condensation) if not carefully managed.
Key Application 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl acetates via coupling with aryl boronic acids.
Rationale
This reaction preserves the ester functionality while introducing structural diversity at the 2-position. The resulting biaryls are precursors to fused tricyclic systems.
Protocol: Sterically Demanding Coupling
Scale: 1.0 mmol
Catalyst System: Pd(OAc)
/ SPhos (Buchwald Generation 2 Precatalysts are preferred).
Expert Tip: If the boronic acid is protodeboronated (common with electron-rich boronic acids), switch the base to CsF (2.0 equiv) in anhydrous DME at 80°C.
Key Application 2: One-Pot Synthesis of 4,7-Difluorooxindoles
Objective: Synthesis of the oxindole core, a "privileged scaffold" in kinase inhibitor discovery (e.g., Sunitinib analogs).
Mechanism
This sequence involves two steps that can be telescoped:
Amidation: Nucleophilic attack of a primary amine on the ester.
Intramolecular
-Arylation: Pd-catalyzed cyclization between the amide nitrogen (or -carbon) and the aryl bromide.
Figure 1: Telescoped synthesis of 4,7-difluorooxindoles.
Protocol: Tandem Amidation/Cyclization
Scale: 1.0 mmol
Ligand Choice:Xantphos is critical here. Its wide bite angle favors the reductive elimination required for C-N bond formation in the cyclization step.
Amide Formation: In a sealed tube, combine the ester and amine in Dioxane (0.5 M). Heat to 100°C for 2 hours until the ester is consumed (check LCMS for amide mass).
Note: If the amine is volatile or unreactive, use AlMe
mediated amidation (caution required).
Catalyst Addition: Cool the mixture to RT. Open the tube (under Argon flow) and add Pd
(dba), Xantphos, and CsCO.
Cyclization: Reseal and heat to 100°C for 12–16 hours.
Workup: Filter through a Celite pad to remove inorganic bases. Concentrate the filtrate.
Purification: Recrystallization often works well for oxindoles; otherwise, use column chromatography (DCM/MeOH).
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Conversion (Suzuki)
Steric hindrance at 2-Br position.
Switch to Pd-162 (tBu3P-Pd-G2) or SPhos-Pd-G2 . Increase temperature to 100°C.
Suzuki-Miyaura Coupling of Chloromethyl Bromobenzenes. National Institutes of Health (PMC). Available at: [Link]
Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. Available at: [Link]
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. National Institutes of Health (PMC). Available at: [Link]
Nickel-Catalyzed Cross-Coupling of Bromodifluoromethylphosphonates. National Institute of Informatics. Available at: [Link]
Protecting group-free, selective cross-coupling of alkyltrifluoroborates. National Institutes of Health (PMC). Available at: [Link]
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate before handling.
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate as a building block for medicinal chemistry
This is a comprehensive Application Note and Protocol Guide for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate , designed for medicinal chemists and drug discovery scientists. Executive Summary Methyl 2-(2-bromo-3,6-difluo...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol Guide for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate , designed for medicinal chemists and drug discovery scientists.
Executive Summary
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a high-value bifunctional building block designed for the rapid construction of fluorinated heterocycles, specifically 4,7-difluoroindoles and 4,7-difluorooxindoles . Its utility stems from the orthogonal reactivity of its two functional handles: the electrophilic aryl bromide (susceptible to Pd-catalyzed cross-coupling and amination) and the nucleophilic/electrophilic acetic ester side chain.[1]
This guide details the synthesis, medicinal chemistry logic, and validated protocols for transforming this intermediate into bioactive scaffolds commonly found in kinase inhibitors and antiviral agents.[1]
Medicinal Chemistry Rationale: The "Difluoro" Advantage
In medicinal chemistry, the specific 3,6-difluoro substitution pattern on the phenyl ring of this building block translates to a 4,7-difluoro pattern in the resulting indole or oxindole cores.[1] This substitution is not merely cosmetic; it serves three critical pharmacological functions:
Metabolic Blocking: Positions 4 and 7 on the indole ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these positions blocks this degradation pathway, significantly extending half-life (
).
Electronic Modulation: The strong electronegativity of the two fluorine atoms lowers the HOMO energy of the aromatic system, reducing the propensity for toxic metabolite formation (e.g., quinone imines).[1]
Lipophilicity Tuning: The C-F bond increases lipophilicity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) without the steric bulk of a methyl group, often improving blood-brain barrier (BBB) permeability.
Pathway Visualization: From Building Block to Bioactive Core
The following diagram illustrates the structural mapping from the precursor to the target scaffold.[1]
Figure 1: Structural evolution from the phenylacetate precursor to the privileged 4,7-difluorooxindole scaffold.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Note: While often purchased, in-house synthesis ensures supply security.[1] This route starts from commercially available 2-bromo-3,6-difluorotoluene.
Objective: Convert 2-bromo-3,6-difluorotoluene to Methyl 2-(2-bromo-3,6-difluorophenyl)acetate via benzylic bromination and homologation.
Reagents:
Starting Material: 2-bromo-3,6-difluorotoluene
Bromination: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl4 or Trifluorotoluene.[1]
Reflux for 12 hours.[1] The acid intermediate forms first, followed by the methyl ester.[1]
Purification: Neutralize with sat. NaHCO3, extract with DCM. Purify via silica gel chromatography (0-10% EtOAc/Hexane).
Expected Yield: 65-75% over 3 steps.
Data Validation: 1H NMR (CDCl3) should show a singlet at ~3.8 ppm (OCH3) and a singlet at ~3.9 ppm (Benzylic CH2).[1]
Protocol B: One-Pot Synthesis of 4,7-Difluorooxindole
Objective: Intramolecular cyclization to form the oxindole core. This reaction utilizes a Palladium-catalyzed C-N bond formation between a primary amine (or ammonia surrogate) and the aryl bromide, followed by spontaneous lactamization.[1]
Mechanism:
Amination: Pd inserts into the C-Br bond; amine displaces Br.
Cyclization: The resulting aniline nitrogen attacks the pendant ester carbonyl.[1]
Key Insight: The 3,6-difluoro pattern makes the ring electron-deficient, which can sometimes slow down the oxidative addition of Pd.[1] Using electron-rich ligands like Xantphos or BrettPhos is critical for high yields.
Objective: Functionalize the benzylic position before cyclization to create quaternary centers, a common requirement for increasing potency in antagonist design.[1]
Electrophile: Alkyl iodide (e.g., MeI, EtI) or Benzyl bromide.[1]
Solvent: THF (-78°C).
Methodology:
Cool a solution of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate in THF to -78°C.
Add LiHMDS dropwise.[1] The solution may turn yellow/orange (enolate formation).[1]
Stir for 30 mins at -78°C.
Add the alkyl halide (dissolved in THF) slowly.
Allow to warm to RT over 2 hours.
Result: This yields the alpha-substituted ester, which can subsequently be subjected to Protocol B to yield 3,3-disubstituted-4,7-difluorooxindoles .[1]
Analytical Data Summary
Property
Value / Description
Molecular Formula
C9H7BrF2O2
Molecular Weight
265.05 g/mol
Appearance
Clear to pale yellow oil (solidifies upon cooling)
Stable to hydrolysis at neutral pH; sensitive to light (benzylic bromide impurities)
References
Synthesis of Fluorinated Oxindoles:
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters.
[1]
Difluoroindole Scaffolds in Medicinal Chemistry:
Tsuji, K., et al. (2022).[1][4][5] Potent and biostable inhibitors of the main protease of SARS-CoV-2. iScience.
[1]
General Synthesis of Phenylacetic Acids:
Fuson, R. C., & Bain, J. P. (1941).[1] Phenylacetonitrile. Organic Syntheses.
[1]
Palladium-Catalyzed Oxindole Synthesis:
Lee, S., & Hartwig, J. F. (2001).[1] Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles. Journal of Organic Chemistry.
[1]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Executive Summary & Substrate Profiling Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals, includin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Profiling
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals, including voltage-gated sodium channel modulators and COX-2 inhibitors[1]. While the aryl bromide moiety serves as a reliable handle for palladium-catalyzed cross-couplings, the specific substitution pattern of this molecule presents unique mechanistic challenges that dictate strict experimental parameters.
Mechanistic Causality in Experimental Design
To successfully functionalize this substrate, researchers must balance two competing electronic and steric forces:
Electronic Activation vs. Steric Congestion: The highly electronegative fluorine atoms at the C3 and C6 positions inductively withdraw electron density from the aromatic ring. This electron deficiency significantly lowers the activation energy barrier for the oxidative addition of the Pd(0) catalyst into the C2-Br bond. However, the ortho-relationship of the bromine to both the C3-fluorine and the C1-methyl acetate group creates a sterically congested pocket. Consequently, bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., dppf, Xantphos, XPhos) are mandatory to facilitate both oxidative addition and reductive elimination[2].
Benzylic Acidity and Ester Lability: The benzylic protons (alpha to the ester) are rendered highly acidic by the combined electron-withdrawing effects of the difluorophenyl ring and the adjacent carbonyl. The use of strong alkoxide bases (e.g., NaOtBu) inevitably leads to enolization, resulting in unwanted alpha-arylation or complete substrate decomposition. Furthermore, aqueous hydroxide bases will rapidly hydrolyze the methyl ester. Therefore, mild, non-nucleophilic bases such as anhydrous tribasic potassium phosphate (K
PO) or cesium carbonate (CsCO) must be employed[1].
Mechanistic pathways and potential pitfalls during Pd-catalyzed coupling of the substrate.
The following tables summarize empirical data demonstrating the causality between reagent selection and reaction outcome. These matrices serve as a baseline for optimizing specific coupling partners.
Table 1: Base and Ligand Screening for Suzuki-Miyaura Coupling
(Reaction: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate + Phenylboronic acid, 1.2 eq)
The following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to ensure mechanistic integrity throughout the workflow.
This protocol utilizes mild phosphate bases and a robust bidentate ligand to achieve C-C bond formation while preserving the sensitive methyl ester[1].
Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(dppf)Cl
, and KPO.
Solvent Degassing (Critical Step): Add the 1,4-Dioxane and H
O. Immediately sparge the biphasic mixture with ultra-pure N or Argon for exactly 15 minutes. Causality: Oxygen ingress will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the catalytic cycle.
Thermal Activation: Seal the flask and heat to 80 °C in a pre-warmed oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Self-Validating Analytical Check (T=2 Hours): Remove a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation: The presence of a peak at
corresponding to the target mass validates successful transmetalation.
Failure Mode 1: If a peak at
is observed, it indicates methyl ester hydrolysis, signaling that the base concentration is too high or the temperature exceeded 85 °C.
Failure Mode 2: If the starting material mass (
~265/267) is absent but a peak at is present, protodebromination has occurred, indicating degraded boronic acid or oxygen ingress.
Workup: Once complete (typically 4-6 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO
(2 x 10 mL) followed by brine. Dry the organic layer over anhydrous NaSO, filter, and concentrate in vacuo. Purify via silica gel chromatography.
This protocol utilizes Xantphos, which forces a wide bite angle on the palladium center, accelerating reductive elimination and preventing beta-hydride elimination[2].
Catalyst Pre-Activation: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)
and Xantphos in anhydrous Toluene (5 mL). Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous orange, indicating the formation of the active LPd(0) complex.
Substrate Addition: To the catalyst solution, add the aryl bromide, the amine, and finely milled anhydrous Cs
CO. Causality: CsCO must be finely milled to increase surface area, as the reaction relies on heterogeneous basicity in toluene to drive the catalytic cycle without deprotonating the benzylic position.
Thermal Activation: Heat the sealed reaction vessel to 100 °C.
Self-Validating Analytical Check (T=3 Hours): Monitor via TLC (Hexanes/EtOAc 4:1) and LC-MS.
Validation: A clean, less polar UV-active spot and an LC-MS signal matching the exact mass of the N-aryl product confirms success.
Failure Mode: The formation of a highly polar baseline spot on TLC indicates alpha-deprotonation and subsequent polymerization. If this occurs, verify the strictly anhydrous nature of the Cs
CO and ensure no strong amine bases were inadvertently utilized.
Workup: Cool the mixture, filter through a tightly packed pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.
Decision tree and workflow validation for functionalizing the difluorophenylacetate scaffold.
References
[1] US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.
URL:
[2] EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same. Google Patents.
URL:
Precision Fluorination of Natural Product Scaffolds: Late-Stage C-H and Deoxyfluorination Protocols
Executive Summary The introduction of fluorine into natural product (NP) scaffolds is a transformative strategy in drug discovery, capable of modulating pKa, enhancing metabolic stability (blocking P450 oxidation sites),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The introduction of fluorine into natural product (NP) scaffolds is a transformative strategy in drug discovery, capable of modulating pKa, enhancing metabolic stability (blocking P450 oxidation sites), and altering lipophilicity (logP) without significant steric perturbation. However, the structural complexity of NPs—densely packed with stereocenters and Lewis-basic heteroatoms—renders traditional fluorination methods (e.g., Balz-Schiemann, Halex) obsolete.
This guide details two high-fidelity protocols for the synthesis of fluorinated NP analogues:
Direct C(sp³)–H Fluorination: Utilizing Mn-porphyrin catalysis for site-selective functionalization of unactivated aliphatic bonds.[1][2]
Late-Stage Deoxyfluorination: Utilizing PhenoFluor™ for the stereospecific conversion of complex alcohols to fluorides.[3]
Strategic Decision Framework
Before selecting a protocol, the substrate's topology and functional group landscape must be analyzed.
Figure 1: Decision matrix for selecting the appropriate fluorination modality based on substrate functionality.
This protocol utilizes a bio-inspired Manganese(III) porphyrin catalyst to abstract hydrogen from unactivated sp³ carbons, followed by fluorine transfer. It is particularly effective for terpenes and steroids.
Mechanism of Action
The reaction proceeds via a radical rebound mechanism. The high-valent Oxo-Mn(V) species abstracts a hydrogen atom, creating a carbon-centered radical.[4] A trans-difluoro-Mn(IV) species then traps this radical, delivering fluorine with high selectivity for electron-rich, sterically accessible bonds (e.g., methylene > methyl).
Protocol: Fluorination of Sclareolide (Terpene Model)
Target: Synthesis of 2α-fluorosclareolide.
Reference: Adapted from Groves et al., Science (2012).[1][5][6]
Setup: In a glovebox or under N₂ flow, charge a 20 mL amber vial (to protect AgF) with Sclareolide (125 mg, 0.5 mmol), Mn(TMP)Cl (catalyst, 4.4 mg), and AgF (253 mg).
Solvation: Add 2.0 mL of degassed CH₂Cl₂/CH₃CN (1:1 v/v). Add a magnetic stir bar.
Oxidant Addition: Add Iodosylbenzene (PhIO, 220 mg) in 4 equal portions over 15 minutes. Critical: Rapid addition causes catalyst degradation.
Reaction: Seal the vial and stir at 50 °C for 4–6 hours. The solution will turn dark brown.
Quenching: Cool to room temperature. Filter the mixture through a short pad of Celite® to remove silver salts. Rinse with CH₂Cl₂.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).
Validation:
¹⁹F NMR: Look for a multiplet around -180 to -200 ppm (characteristic of secondary alkyl fluorides).
MS: Confirm M+19 mass shift (replacement of H with F).
Traditional reagents like DAST often cause elimination (olefin formation) in complex substrates. PhenoFluor (1,3-bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole) tolerates Lewis-basic amines and provides predictable stereochemical inversion (S_N2).
Comparative Reagent Analysis
Reagent
State
Thermal Stability
Elimination Risk
Tolerance (Amines)
DAST
Liquid
Low (Explosive >90°C)
High
Poor
Deoxo-Fluor
Liquid
Moderate
Moderate
Moderate
PhenoFluor
Solid
High (>200°C)
Low
Excellent
PyFluor
Liquid
High
Low
Good
Protocol: Deoxyfluorination of a Steroid (e.g., Testosterone derivative)
Target: Stereospecific conversion of a secondary alcohol to a fluoride with inversion.
Reference: Adapted from Ritter et al., J. Am. Chem. Soc. (2013).[2][3][4][8]
Preparation: Dry the substrate and CsF in a vacuum oven at 60 °C overnight. PhenoFluor is hydrolytically unstable; handle in a glovebox or rapid N₂ stream.
Reaction Assembly: In a 20 mL screw-cap vial, combine the alcohol (0.5 mmol), PhenoFluor (360 mg), and CsF (152 mg).
Solvation: Add anhydrous Toluene (5.0 mL).
Heating: Seal tightly and heat to 80 °C for 12–24 hours.
Note: Unlike DAST (which requires -78 °C), PhenoFluor requires thermal activation to form the imidazolium intermediate.
Workup: Cool to room temperature. Dilute with Et₂O and filter through Celite.
Purification: Silica gel chromatography.
Tip: PhenoFluor byproducts are polar ureas, easily separated from the non-polar fluorinated product.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Mn-porphyrin mediated C-H fluorination (Method A), highlighting the critical "Rebound" step.
Figure 2: Catalytic cycle of Mn-porphyrin C-H fluorination. The cycle relies on the formation of a Mn(IV)-difluoro species that traps the substrate radical.[4]
References
Groves, J. T., et al. (2012).[5] "Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin." Science. Link[1]
Ritter, T., et al. (2013).[3][8] "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Journal of the American Chemical Society.[5][8] Link[8]
O'Hagan, D. (2014). "Fluorine in health care: Organofluorine containing blockbuster drugs." Journal of Fluorine Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition. Link
Optimizing reaction yield for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate derivatives
Welcome to the Technical Support Center for the derivatization and yield optimization of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate . Working with this specific scaffold presents a unique set of chemical contradictions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the derivatization and yield optimization of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate .
Working with this specific scaffold presents a unique set of chemical contradictions. The difluorophenyl ring is highly electron-withdrawing, which activates the carbon-bromine bond for oxidative addition but simultaneously increases the acidity of the alpha-protons and the electrophilicity of the ester carbonyl. Furthermore, the bromine atom is sterically trapped between an ortho-acetate group and an ortho-fluorine atom.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you navigate these steric and electronic bottlenecks.
Q1: My Suzuki-Miyaura coupling yields are exceptionally low, and LC-MS shows massive amounts of a des-bromo byproduct (protodebromination). What is the causality here, and how do I fix it?
The Causality:
In your substrate, the electron-withdrawing fluorine atoms accelerate the initial oxidative addition of Pd(0) into the C-Br bond. However, the resulting Pd(II) intermediate is sterically hindered by the adjacent methyl acetate and fluorine groups. This steric bulk severely retards the transmetalation step. Because the Pd(II) intermediate is long-lived, it becomes highly susceptible to competing protodebromination—where the Pd(II) species reacts with protic sources (like water or alcohols) instead of the boronic acid [1].
The Solution:
You must accelerate transmetalation and reductive elimination while strictly excluding protic sources.
Ligand Choice: Switch to highly sterically demanding, electron-rich ligands such as Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) or bulky N-heterocyclic carbenes (NHCs). Paradoxically, massive ligands force the coupling partners closer together on the palladium center, accelerating reductive elimination to relieve steric strain [1, 2].
Anhydrous Conditions: Eliminate water entirely to shut down the protodebromination pathway.
Q2: I switched to anhydrous conditions, but my methyl ester is still hydrolyzing or degrading under standard basic conditions (e.g., K₂CO₃). How can I protect the ester?
The Causality:
The difluorophenyl moiety inductively pulls electron density away from the ester, making the carbonyl carbon highly electrophilic. Even trace moisture combined with standard carbonate or phosphate bases will generate enough hydroxide to rapidly cleave the methyl ester.
The Solution:
Utilize powdered Potassium Fluoride (KF) or Cesium Fluoride (CsF) in an anhydrous solvent like dioxane or toluene. Fluoride ions strongly coordinate to the empty p-orbital of the boronic acid, forming a reactive tetra-coordinate boronate complex that readily undergoes transmetalation. Crucially, fluoride is non-nucleophilic toward esters, leaving your base-labile methyl acetate group completely intact [3].
Q3: When attempting alpha-alkylation of the acetate group, I recover a complex mixture of poly-alkylated products, decarboxylated side-products, and unreacted starting material. Why is the mono-alkylation failing?
The Causality:
The methylene (-CH₂-) protons situated between the difluorophenyl ring and the methyl ester are exceptionally acidic (estimated pKa ~ 15-17). If you use a base that is too weak (like K₂CO₃) or conduct the reaction at room temperature, enolate formation becomes an equilibrium process. The mono-alkylated product is often more reactive than the starting material, leading to rapid over-alkylation.
The Solution:
You must achieve rapid, quantitative, and irreversible enolate formation before introducing the electrophile. Use exactly 1.05 equivalents of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) at strictly controlled cryogenic temperatures (-78 °C).
Section 3: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and experimental outcomes during the Suzuki-Miyaura coupling of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.
This protocol is a self-validating system: the absence of water validates the suppression of hydrolysis, while the bulky Amphos ligand validates the suppression of protodebromination.
Preparation (Glovebox or Schlenk Line): Flame-dry a 20 mL reaction vial. Charge the vial with Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 mmol), the desired arylboronic acid (1.5 mmol), and finely powdered, oven-dried KF (3.0 mmol).
Solvent Addition: Add 5.0 mL of rigorously anhydrous, degassed 1,4-dioxane.
Reaction: Seal the vial under an argon atmosphere. Heat the vigorously stirring mixture at 90 °C for 16 hours.
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate. Concentrate under reduced pressure and purify via flash chromatography.
Protocol 2: Controlled Mono-Alpha-Alkylation
Enolate Formation: Dissolve Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 mmol) in anhydrous THF (5 mL) under argon. Cool the solution to strictly -78 °C using a dry ice/acetone bath.
Base Addition: Dropwise add LiHMDS (1.05 mL of a 1.0 M solution in THF) over 5 minutes. Stir at -78 °C for 30 minutes to ensure quantitative enolate formation.
Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 1 hour.
Quenching: Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl (2 mL) to prevent any ambient-temperature side reactions. Extract with EtOAc.
Section 5: Mechanistic Pathway Visualizations
Figure 1: Competing pathways in the Suzuki coupling of the sterically hindered acetate.
Figure 2: Workflow and failure modes for alpha-alkylation of the acidic methylene group.
Technical Support Center: Troubleshooting Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique reactivity profile of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique reactivity profile of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate .
This polyfunctional building block is highly valuable in drug development, but its three distinct reactive axes—the aryl bromide, the highly polarized fluoroarene ring, and the acidic α-aryl ester—create a perfect storm for competing side reactions. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure your syntheses succeed.
Part 1: Troubleshooting Q&A – Mechanistic Causality
FAQ 1: Why am I seeing significant protodehalogenation (reduction) instead of my desired Suzuki-Miyaura cross-coupling product?
The Causality: The aryl bromide in this molecule is sterically hindered by the ortho-fluorine and the ortho-acetate group. While oxidative addition of Palladium(0) to the C–Br bond is usually efficient, the subsequent transmetalation step with the boronic acid is sterically retarded. When transmetalation is slow, the long-lived Aryl-Pd(II)-Halide intermediate is vulnerable to side reactions. It can undergo β-hydride elimination (if using alkylboronic esters) or abstract a proton from the solvent/ligand, leading to the protodehalogenated byproduct (Methyl 2-(3,6-difluorophenyl)acetate) [1].
The Fix: You must accelerate transmetalation to outcompete the reduction pathway. Switch to highly active, sterically accommodating precatalysts (e.g., Pd-G3 or Pd-G4 with XPhos). Additionally, using a soluble, homogenous base like TMSOK can significantly increase the rate of the transmetalation step[1].
FAQ 2: During base-mediated α-alkylation, my LC-MS shows a complex mixture dominated by a high-molecular-weight dimer. What is this?
The Causality: You are observing a Claisen self-condensation [2]. The α-protons of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate are exceptionally acidic due to the combined electron-withdrawing effects of the ester carbonyl and the difluorophenyl ring. If you use a base that establishes an equilibrium (like NaOMe or K2CO3) or if you add your base too slowly at room temperature, you create a mixture of the enolate and the unreacted starting ester. The highly nucleophilic enolate will immediately attack the ester carbonyl of the unreacted starting material, expelling methoxide to form a dimeric β-keto ester [3].
The Fix: Enolization must be quantitative and instantaneous. Use a strong, bulky, non-nucleophilic base like LiHMDS at -78°C to completely convert the ester to the enolate before any electrophile is introduced.
FAQ 3: When using amine bases in my workflows, I observe the displacement of a fluorine atom. Why does this happen?
The Causality: The fluorine atoms on this ring are highly activated toward Nucleophilic Aromatic Substitution (S_NAr) . Fluorine's extreme electronegativity creates a highly polarized C–F bond, and the electron-deficient nature of the polyhalogenated ring stabilizes the anionic Meisenheimer transition state during nucleophilic attack [4]. Primary and secondary amines are strong enough nucleophiles to displace the fluorine, particularly at elevated temperatures.
The Fix: Eliminate nucleophilic amines from your reaction conditions. If a base is required, use strictly non-nucleophilic, sterically hindered amines (like DIPEA) or switch entirely to inorganic carbonates (e.g., Cs2CO3).
Part 2: Quantitative Data & Reaction Profiling
The following table summarizes the competing pathways, their mechanistic triggers, and the targeted mitigation strategies.
Reactive Site
Reaction Type
Observed Side Product
Mechanistic Cause
Mitigation Strategy
Aryl Bromide
Suzuki-Miyaura Coupling
Protodehalogenated Arene (Ar–H)
Steric hindrance slows transmetalation, allowing competitive β-hydride elimination or proton abstraction by the Pd(II) complex.
Use rapid, homogenous conditions (e.g., Pd-G3/XPhos, TMSOK base) to accelerate transmetalation.
α-Carbon
Base-Mediated Alkylation
Dimeric β-Keto Ester
Incomplete enolization leaves unreacted ester in solution, which is attacked by the formed enolate (Claisen condensation).
Use >1.05 equiv of LiHMDS at -78°C. Ensure 100% enolization before electrophile addition.
Fluoroarene
Amine-Base Catalysis
Defluorinated Aminated Arene
Highly polarized C–F bonds undergo S_NAr in the presence of nucleophilic amines.
Replace nucleophilic bases with sterically hindered bases (DIPEA) or inorganic salts.
Ester Group
Basic Cross-Coupling
Carboxylic Acid
Hydroxide/water in aqueous basic cross-coupling conditions hydrolyzes the methyl ester.
Use anhydrous conditions or non-nucleophilic bases (e.g., anhydrous K3PO4 in dioxane).
Part 3: Self-Validating Experimental Protocol
To prevent the catastrophic Claisen condensation and S_NAr side reactions, follow this rigorously controlled protocol for the α-Alkylation of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate . This protocol incorporates a mandatory self-validation step to ensure system integrity before proceeding.
Step 1: System Preparation & Drying
Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
Add Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv) and anhydrous THF (to reach 0.1 M).
Cool the solution to -78°C using a dry ice/acetone bath.
Causality: Strict anhydrous conditions prevent enolate quenching, while cryogenic temperatures suppress the activation energy required for self-condensation.
Step 2: Quantitative Enolization
Dropwise add LiHMDS (1.1 equiv, 1.0 M solution in THF) down the side of the flask over 10 minutes.
Stir the reaction at -78°C for 30 minutes.
Causality: LiHMDS is sterically hindered (preventing S_NAr or transesterification) and possesses a high enough pKa to quantitatively and irreversibly deprotonate the α-carbon.
Step 3: Self-Validation of Enolate Formation (Critical Checkpoint)
Extract a 50 µL aliquot of the reaction mixture via syringe and quench it into a vial containing 0.5 mL D2O and 0.5 mL Et2O.
Separate the organic layer, evaporate the Et2O, and take a rapid crude ^1H-NMR in CDCl3.
Validation: The complete disappearance of the singlet at ~3.8 ppm (the α-CH2 protons) and integration of deuterium incorporation confirms 100% enolization. Do not proceed to Step 4 until this is confirmed. This guarantees no unreacted ester remains to trigger a Claisen condensation.
Step 4: Electrophile Addition
Add the desired alkyl halide (1.2 equiv) dropwise at -78°C.
Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
Step 5: Quench and Workup
Quench the reaction by adding saturated aqueous NH4Cl at 0°C.
Causality: NH4Cl is mildly acidic—it protonates any remaining enolate and neutralizes the basicity without being harsh enough to hydrolyze the methyl ester.
Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Part 4: Reaction Pathway Visualization
The following diagram illustrates the divergent reactive pathways of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, mapping the desired transformations against the troubleshooting pitfalls discussed above.
Divergent reaction pathways of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate highlighting side reactions.
Part 5: References
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
Title: Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling
Source: Accounts of Chemical Research (ACS)
URL: [Link]
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Welcome to the technical support center for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile reagent. The following question-and-answer format directly addresses specific issues to help you optimize your reaction yields and achieve your synthetic goals.
Troubleshooting Guide
This section provides in-depth solutions to specific problems that can lead to low yields in reactions involving Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.
Question 1: My Suzuki-Miyaura coupling reaction with Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is giving low yields or failing completely. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura coupling reactions are a frequent issue. The problem often lies in one or more suboptimal reaction parameters or the quality of the reagents.[1] The electron-withdrawing nature of the fluorine atoms on the phenyl ring of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate can influence the reactivity of the C-Br bond, making careful optimization crucial.
Potential Causes & Step-by-Step Solutions:
A. Inactive Catalyst or Ligand Degradation:
The "Why": The catalytic cycle of the Suzuki coupling relies on a Pd(0) species. Many common precatalysts, like Pd(OAc)₂, are Pd(II) and need to be reduced in situ. This reduction can sometimes be inefficient.[1] Furthermore, phosphine ligands are susceptible to oxidation by trace oxygen, which prevents them from coordinating to the palladium center and facilitating the reaction.[1]
Troubleshooting Protocol:
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[1]
Ensure Ligand Integrity: Use fresh phosphine ligands or those that have been stored rigorously under an inert atmosphere.
Degas Rigorously: Oxygen is a major culprit in both ligand degradation and the promotion of unwanted side reactions like boronic acid homocoupling.[1] Before adding your catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. For more sensitive reactions, a freeze-pump-thaw cycle is recommended.
B. Suboptimal Base and Solvent Conditions:
The "Why": The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Its strength, solubility, and the presence of water can significantly impact the reaction rate and yield. The choice of solvent is equally important for ensuring all components remain in solution at the reaction temperature.
Troubleshooting Protocol:
Base Selection: For this substrate, a moderately strong inorganic base is often a good starting point. Consider switching to a different base if your current choice is not effective. Common options include K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvent System: A mixture of an organic solvent and water is typically used. Toluene/water, dioxane/water, or DMF/water are common choices. If solubility is an issue, consider a different solvent system.[3]
Water Content: For anhydrous couplings using bases like K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial.[4]
C. Boronic Acid/Ester Instability:
The "Why": Boronic acids can be prone to degradation, particularly through protodeboronation, where the C-B bond is cleaved.[1][3] This is especially a concern with heteroaryl boronic acids.[1]
Troubleshooting Protocol:
Use Fresh Reagents: Always use freshly purchased or recently purified boronic acids.
Consider More Stable Derivatives: If you continue to face issues, consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[1] These release the active boronic acid slowly under the reaction conditions, which can help to minimize degradation.[1]
D. Reaction Temperature and Time:
The "Why": Many Suzuki couplings require heating to proceed at a reasonable rate.[1] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials, products, or the catalyst.
Troubleshooting Protocol:
Optimize Temperature: If your reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it in increments may improve the conversion.[1]
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to side products.
Question 2: I am observing significant hydrolysis of the methyl ester group on Methyl 2-(2-bromo-3,6-difluorophenyl)acetate during my reaction. How can I prevent this?
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly under basic or strongly acidic conditions, and often in the presence of water.
Potential Causes & Step-by-Step Solutions:
A. Basic Hydrolysis:
The "Why": The use of strong bases, especially in aqueous solvent mixtures at elevated temperatures, can promote the saponification of the methyl ester.
Troubleshooting Protocol:
Use a Milder Base: If your reaction conditions permit, switch to a weaker or non-nucleophilic base. For example, if you are using NaOH or KOH, consider switching to K₂CO₃ or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Anhydrous Conditions: If compatible with your reaction, using anhydrous solvents and reagents can significantly reduce the rate of hydrolysis.
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
B. Acidic Hydrolysis:
The "Why": While less common in many cross-coupling reactions, the presence of strong acids, even in catalytic amounts, can lead to ester hydrolysis, especially with prolonged reaction times and the presence of water.
Troubleshooting Protocol:
Neutralize Acidic Impurities: Ensure that all your starting materials and solvents are free from acidic impurities.
Buffer the Reaction: If your reaction can tolerate it, the addition of a non-nucleophilic buffer may help to maintain a neutral pH.
Question 3: My purification of the reaction mixture is difficult, and I suspect I have side products. What are some common side reactions with this substrate?
The presence of multiple reactive sites on Methyl 2-(2-bromo-3,6-difluorophenyl)acetate can lead to the formation of various side products.
Potential Side Reactions:
Dehalogenation: The bromine atom can be replaced by a hydrogen atom, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., trace water, solvent).
Homocoupling: Your boronic acid partner can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]
Protodeborylation of the Boronic Acid: As mentioned earlier, the boronic acid can be cleaved to the corresponding arene.[1][3]
Reactions at the Benzylic Position: The protons on the carbon adjacent to the ester are acidic and can potentially be involved in side reactions under strongly basic conditions.
Troubleshooting and Identification:
Thorough Characterization: Use a combination of analytical techniques (¹H NMR, ¹⁹F NMR, LC-MS, GC-MS) to identify the impurities in your crude reaction mixture.
Optimize Reaction Conditions to Minimize Side Products:
For dehalogenation: Ensure your reaction is truly anaerobic and minimize reaction time.
Chromatography Optimization: The polarity of your desired product will be influenced by the group you have coupled to the phenyl ring. You may need to screen different solvent systems for your column chromatography to achieve good separation from the starting material and any byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate?
It is recommended to store Methyl 2-(2-bromo-3,6-difluorophenyl)acetate in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.[5]
Q2: Is Methyl 2-(2-bromo-3,6-difluorophenyl)acetate sensitive to air or moisture?
While the compound itself is relatively stable, like many organic reagents, it is best handled under an inert atmosphere (nitrogen or argon) to prevent the introduction of moisture, which could potentially lead to slow hydrolysis of the ester over time or interfere with moisture-sensitive reactions.
Q3: What are some common solvents for reactions involving this compound?
The choice of solvent is highly dependent on the specific reaction being performed. For Suzuki-Miyaura couplings, common solvents include toluene, dioxane, and DMF, often in combination with water. For other transformations, aprotic solvents like THF, acetonitrile, or dichloromethane may be suitable. Always refer to a specific protocol for the recommended solvent system.
Q4: Can the fluorine atoms on the phenyl ring be displaced during reactions?
Aryl fluorides are generally very stable and are unlikely to be displaced under typical cross-coupling or nucleophilic substitution conditions. The C-F bond is significantly stronger than the C-Br bond.
Visualization of Troubleshooting Workflow
Below is a flowchart to guide your troubleshooting process for a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
Technical Support Center: Fluorination of Phenylacetic Acid - Benchchem.
How can I solve my problem with Suzuki coupling? - ResearchGate.
Technical Support Center: Optimizing Selectivity for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Welcome to the Technical Support Center for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate . This molecule presents a unique "triple-threat" of chemoselective challenges for synthetic chemists: an activated C–Br bond for c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate . This molecule presents a unique "triple-threat" of chemoselective challenges for synthetic chemists: an activated C–Br bond for cross-coupling, highly acidic
-protons prone to deprotonation, and electron-deficient C–F bonds susceptible to off-target activation.
As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate these competing pathways. The methodologies below are designed as self-validating systems , ensuring that you can analytically verify the success of your reaction at every step.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing significant
-arylation and ester degradation during Buchwald-Hartwig amination?
The Causality: The
-protons of the methyl acetate group in this substrate are exceptionally acidic. They are benzylic, adjacent to an electron-withdrawing ester, and flanked by a highly electron-deficient 3,6-difluorophenyl ring. When standard strong bases like Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are used, they rapidly deprotonate this benzylic position to form a stable enolate[1]. This enolate transmetalates onto the Pd(II) intermediate, leading to -arylation side products or ester condensation[2]. Furthermore, any trace water with strong bases will cause irreversible ester hydrolysis.
The Solution: You must decouple the base's strength from its role in the catalytic cycle. Switch to a weak, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in strictly anhydrous solvents (e.g., 1,4-dioxane). These bases are strong enough to facilitate the deprotonation of the amine during the Pd-catalyzed C–N bond formation but weak enough to leave the acidic
-protons intact.
Caption: Base-dependent pathway bifurcation in the Buchwald-Hartwig amination of phenylacetates.
Q2: How do I prevent off-target C–F bond activation during Suzuki-Miyaura cross-coupling?
The Causality: While the C–Br bond has a lower Bond Dissociation Energy (BDE) and is kinetically favored for oxidative addition, the fluorine atoms at positions 3 and 6 are highly activated by the electron-withdrawing ester and bromine groups[3]. If the catalytic cycle stalls at the Pd(II) intermediate—often due to slow transmetalation caused by the steric bulk of the ortho-substituents—the electron-rich palladium can undergo off-cycle C–F activation or nucleophilic aromatic substitution (S_NAr)[4].
The Solution: Accelerate the reductive elimination step to minimize the lifetime of the vulnerable Pd(II) species. This is achieved by using bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos)[5]. These ligands enforce a highly reactive, low-coordinate Pd environment that strictly dictates site-selectivity toward the C–Br bond while sterically shielding the metal from interacting with the C–F bonds[6].
Caption: Chemoselectivity control in Pd-catalyzed oxidative addition of polyhalogenated arenes.
Part 2: Quantitative Optimization Data
To demonstrate the causality of reagent selection, the following table summarizes the quantitative impact of base and ligand choices on the reaction profile of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.
This protocol utilizes a Buchwald precatalyst (XPhos Pd G3) to rapidly generate the active Pd(0) species at mild temperatures, overcoming the steric hindrance of the ortho-fluoro and ortho-acetate groups without triggering C–F activation[3].
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, charge Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Evacuate and backfill with dry Nitrogen (N₂) three times.
Solvent Addition: Add degassed THF and degassed H₂O via syringe to achieve a 10:1 v/v ratio (0.2 M overall concentration). Causality Note: A minimal amount of water is required to dissolve the phosphate base and activate the boronic acid, but keeping the ratio low prevents ester saponification.
Reaction: Stir the mixture vigorously at 60 °C for 4 hours.
Self-Validation (In-Process): Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (
) should be fully consumed. Extract a 10 L aliquot, dilute in MeCN, and analyze via LC-MS. Target Check: Look for the exact mass of the coupled product. The strict absence of (loss of fluorine) or (loss of methoxy) peaks confirms that chemoselectivity was maintained.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and dry the organic layer over Na₂SO₄. Filter and concentrate in vacuo.
Self-Validation (Post-Reaction): Obtain a crude
H NMR (CDCl₃). You must observe the intact methyl ester singlet at 3.7 ppm and the benzylic -CH₂- singlet at 3.8 ppm. If the benzylic signal integrates to less than 2.0 relative to the ester, -deprotonation occurred.
-arylation by utilizing a weak base in a completely anhydrous environment[1].
Step-by-Step Methodology:
Preparation: Charge an oven-dried vial with Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv), the target Amine (1.2 equiv), RuPhos Pd G3 (0.02 equiv), RuPhos ligand (0.02 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).
Atmosphere Exchange: Evacuate and backfill with N₂ three times.
Solvent Addition: Add strictly anhydrous 1,4-Dioxane (0.15 M) via syringe.
Reaction: Stir the sealed mixture at 80 °C for 12 hours.
Self-Validation (In-Process): Analyze an aliquot via
F NMR. The spectrum must display two distinct, sharp fluorine signals. The appearance of a complex multiplet or the loss of a signal indicates unwanted S_NAr by the amine or Pd-catalyzed C–F activation.
Workup & Purification: Filter the crude mixture through a short pad of Celite to remove the insoluble cesium salts, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
Part 4: References
1.[6] Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health (PMC). URL:[Link]
2.[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). URL:[Link]
3.[5] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. URL:[Link]
4.[1] Buchwald–Hartwig amination. Wikipedia. URL:[Link]
5.[4] Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI Catalysts. URL:[Link]
6.[2] Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. URL:[Link]
Biological activity of compounds from Methyl 2-(2-bromo-3,6-difluorophenyl)acetate versus analogues
Executive Summary: The Fluorinated Scaffold Advantage Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is not merely a reagent; it is a privileged scaffold in modern drug discovery. Its unique substitutio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorinated Scaffold Advantage
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is not merely a reagent; it is a privileged scaffold in modern drug discovery. Its unique substitution pattern—combining an ortho-bromine "synthetic handle" with a specific 3,6-difluoro motif—makes it a critical intermediate for synthesizing high-potency inhibitors of voltage-gated sodium channels (Nav1.6) and next-generation agrochemical fungicides.
This guide compares the biological activity and synthetic utility of derivatives generated from this scaffold against non-fluorinated and isomeric (e.g., 2,4-difluoro) analogues.
Why This Scaffold Matters
Metabolic Stability: The 3,6-difluoro pattern blocks common sites of metabolic oxidation (P450 metabolism), significantly extending the half-life (
) of derived drugs compared to their non-fluorinated counterparts.
Synthetic Versatility: The ortho-bromine allows for regiospecific cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores like sulfonamides or heterocycles, creating complex bioactive architectures impossible with simple phenylacetic acids.
Chemical Space & Structural Analysis
To understand the biological superiority of this scaffold, we must analyze its electronic and steric properties relative to common alternatives.
Feature
2-Bromo-3,6-difluoro (Target)
2,4-Difluoro Analogue
Non-Fluorinated Analogue
Electronic Effect
Strong electron-withdrawing (3,6-F). Deactivates ring, increases acidity of benzylic protons.
Moderate deactivation.
Neutral.
Metabolic Block
High. Blocks para (C4) and ortho (C6) positions effectively.
High. 3,6-F creates specific electrostatic contacts in Nav1.6 pockets.
Variable.
Baseline.
Biological Activity Profile: Comparative Case Studies
Case Study A: Nav1.6 Inhibition (Epilepsy & CNS Disorders)
The primary pharmaceutical application of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate derivatives is in the synthesis of benzenesulfonamide inhibitors targeting the Nav1.6 sodium channel.
Mechanism: These derivatives bind to the voltage-sensing domain of the Nav1.6 channel, stabilizing the inactivated state and preventing repetitive neuronal firing associated with seizures.
Insight: The 3,6-difluoro substitution is critical. It not only improves potency via halogen bonding within the channel pore but also ensures the molecule is lipophilic enough to cross the Blood-Brain Barrier (BBB), a non-negotiable requirement for epilepsy treatments.
Case Study B: Agrochemical Fungicides (Pyridone Derivatives)
In agriculture, this scaffold is used to synthesize pyridone-based fungicides . The bromine is replaced by a pyridone or heterocyclic moiety.
Activity: Broad-spectrum control against Septoria tritici (wheat leaf blotch).
Performance:
3,6-Difluoro derivatives exhibited 95-100% inhibition at 50 ppm.
Monofluoro analogues required 200 ppm for similar efficacy.
Reasoning: The fluorine atoms protect the molecule from rapid degradation by fungal enzymes, ensuring a longer duration of action in the field.
Mechanism of Action & Synthesis Workflows
Synthesis Pathway: From Scaffold to Drug
The following diagram illustrates how the methyl ester is converted into the active Nav1.6 inhibitor.
Figure 1: Synthetic route transforming the ester scaffold into a bioactive CNS agent.
Dissolve the ester in anhydrous THF/MeOH (10:1 ratio).
Cool to 0°C under nitrogen atmosphere.
Add NaBH4 portion-wise over 30 minutes.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Quench: Carefully add saturated NH4Cl solution.
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.
Purification: Concentrate in vacuo. The crude alcohol is typically pure enough (>95%) for the next step; otherwise, purify via silica gel chromatography (Hexane/EtOAc 4:1).
Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of benzylic methylene protons (~4.7 ppm).
Protocol 2: In Vitro Nav1.6 Electrophysiology Assay
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).
Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 11 mM EGTA (pH 7.3).
Protocol Steps:
Clamp cells at -120 mV (holding potential).
Depolarize to 0 mV for 20 ms to elicit peak current (Control).
Perfuse the 3,6-difluoro derivative (start at 1 µM).
Apply a "Voltage Protocol": Repetitive pulses to induce inactivated states.
Measure the reduction in peak current compared to control.
Data Analysis: Calculate IC50 by plotting % inhibition vs. log[concentration].
Success Criteria: IC50 < 50 nM indicates a potent lead candidate.
Conclusion & Recommendations
The Methyl 2-(2-bromo-3,6-difluorophenyl)acetate scaffold offers a distinct competitive advantage over non-fluorinated analogues.
For Drug Discovery: Prioritize this scaffold for CNS targets (Epilepsy, Pain) where metabolic stability and BBB penetration are limiting factors. The 2-Br position is ideal for late-stage diversification via palladium-catalyzed coupling.
For Agrochemicals: Use this scaffold to develop fungicides requiring long residual activity.
Recommendation: When designing library synthesis, maintaining the 3,6-difluoro pattern is recommended over 2,4-difluoro or monofluoro variants to maximize potency and metabolic resistance.
References
Xenon Pharmaceuticals Inc. (2020).[3] Benzenesulfonamide compounds and their use as therapeutic agents (Nav1.6 Inhibitors).[3] US Patent 10,745,392. Link
Nippon Soda Co., Ltd. (2020). Pyridone compound and agricultural and horticultural fungicide.[2] EP Patent 3,636,636. Link
Syngenta Participations AG. (2018). 4-Membered ring carboxamides used as nematicides. European Patent 3,019,476. Link
A Multi-Nuclear NMR Guide to the Structural Confirmation of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Introduction In the landscape of modern drug discovery and materials science, the precise synthesis of highly functionalized aromatic compounds is paramount. Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a key building...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and materials science, the precise synthesis of highly functionalized aromatic compounds is paramount. Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a key building block whose utility is defined by the specific arrangement of its bromo and difluoro substituents on the phenyl ring. An incorrect substitution pattern can lead to inactive compounds or undesirable side products, making unambiguous structural verification a critical step in the synthetic workflow.
While techniques like mass spectrometry can confirm the elemental composition, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide the detailed connectivity and spatial information required to definitively confirm the correct isomer has been synthesized. The presence of bromine and, particularly, fluorine atoms introduces distinct electronic effects and spin-spin couplings that serve as powerful diagnostic markers.
This guide provides a comprehensive framework for the structural characterization of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate using a multi-pronged NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei. We will not only present the expected spectral data but also delve into the underlying principles, explaining the causality behind the predicted chemical shifts and coupling patterns. This document serves as a benchmark for researchers to compare their experimental results against, ensuring the integrity of their synthetic products.
Molecular Structure and NMR Assignment Strategy
To facilitate a clear and unambiguous discussion of the NMR data, the atoms in Methyl 2-(2-bromo-3,6-difluorophenyl)acetate are numbered as shown below. This numbering scheme will be used consistently for all spectral assignments.
Caption: Structure of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.
¹H NMR Spectroscopy: Probing Proton Environments
The ¹H NMR spectrum provides the initial, and often most intuitive, overview of a molecule's structure. For our target compound, we expect to see three distinct signals corresponding to the aromatic protons, the benzylic methylene protons (C7-H), and the methyl ester protons (C10-H).
Expected Signals and Interpretation:
Methyl Protons (-OCH₃, C10-H): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is expected around 3.7 ppm , typical for methyl esters.[1][2]
Methylene Protons (-CH₂-, C7-H): These protons are adjacent to the aromatic ring and the carbonyl group, placing their expected chemical shift around 3.9 ppm . Crucially, these protons will be split by the adjacent aromatic proton (H5) and the fluorine atom at the 6-position (F6). The coupling to F6 is a three-bond coupling (³JHF) and is expected to be in the range of 1-3 Hz. This will likely result in a complex multiplet, or more clearly, a doublet of doublets if the resolution is sufficient.
Aromatic Protons (C4-H, C5-H): The two aromatic protons are in different chemical environments and will thus give rise to two separate signals.
H5: This proton is ortho to a fluorine atom (F6), meta to another fluorine (F3), and ortho to a proton (H4). It will be split by all three, resulting in a doublet of doublet of doublets (ddd) . The largest coupling will be the ortho H-H coupling (³JHH, ~8-9 Hz), followed by the ortho H-F coupling (³JHF, ~7-10 Hz), and a smaller meta H-F coupling (⁴JHF, ~2-4 Hz). Its chemical shift will be influenced by the adjacent electron-withdrawing fluorine, pushing it downfield to an estimated 7.0-7.2 ppm .
H4: This proton is ortho to H5 and meta to two fluorine atoms (F3 and F6). It will appear as a triplet of doublets (td) or a more complex multiplet. The primary splitting will be a doublet from the ortho H5 proton (~8-9 Hz), which is then further split into a triplet by the two meta fluorine atoms (⁴JHF, which may be similar in magnitude, ~2-4 Hz). Its chemical shift is expected in the range of 6.9-7.1 ppm .
¹³C NMR Spectroscopy: Mapping the Carbon Framework
While ¹H NMR reveals proton environments, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the molecule's asymmetry, we expect to see signals for all 9 unique carbon atoms. The key diagnostic feature in the ¹³C spectrum will be the large one-bond carbon-fluorine couplings (¹JCF), which definitively identify the carbons directly attached to fluorine.
Expected Signals and Interpretation:
Aliphatic Carbons: The methyl ester carbon (C10) is expected around 52-53 ppm , and the methylene carbon (C7) around 35-40 ppm .[3]
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the 168-172 ppm range.[3]
Aromatic Carbons: This region is the most informative.
C3 and C6 (C-F): These carbons will exhibit very large one-bond couplings to their attached fluorine atoms (¹JCF ≈ 240-260 Hz), appearing as large doublets. Their chemical shifts will be significantly downfield due to the direct attachment to the highly electronegative fluorine, expected in the 155-165 ppm range.
C2 (C-Br): The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," appearing around 110-115 ppm . It will also show a two-bond coupling to the fluorine at C3 (²JCF).
C1, C4, C5: These carbons will appear in the typical aromatic region (115-135 ppm ). They will all display smaller two-bond (²JCF) or three-bond (³JCF) couplings to the nearby fluorine atoms, which helps in their assignment. For instance, C1 will be coupled to F6, C4 to F3 and F6, and C5 to F6 and F3.
Assignment
Predicted δ (ppm)
Expected Multiplicity (from C-F coupling)
Expected Coupling Constants (J, Hz)
C10 (-OCH₃)
52 - 53
Singlet
-
C7 (-CH₂-)
35 - 40
Triplet (from ²JCF)
²J(C7,F6) ≈ 20-25 Hz
C=O (Ester)
168 - 172
Singlet or small multiplet
-
C2 (-Br)
110 - 115
Doublet
²J(C2,F3) ≈ 20-30 Hz
C4
115 - 120
Doublet of Doublets (dd)
²J(C4,F3) ≈ 20-25 Hz; ²J(C4,F5) is negligible
C5
128 - 132
Doublet of Doublets (dd)
²J(C5,F6) ≈ 20-25 Hz; ³J(C5,F3) ≈ 3-7 Hz
C1
120 - 125
Doublet
²J(C1,F6) ≈ 15-25 Hz
C3 (-F)
158 - 162
Doublet (d)
¹J(C3,F3) ≈ 240-260 Hz
C6 (-F)
159 - 163
Doublet (d)
¹J(C6,F6) ≈ 240-260 Hz
¹⁹F NMR Spectroscopy: The Unambiguous Fingerprint
For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful and sensitive tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR.[4] This makes spectral overlap unlikely and provides a clear fingerprint for the compound.
Expected Signals and Interpretation:
We expect two distinct signals for the two non-equivalent fluorine atoms, F3 and F6. Their chemical shifts and coupling patterns are highly diagnostic.
F3: This fluorine is ortho to the bromine at C2 and the proton at C4. It is also meta to the fluorine at C6. It will therefore appear as a doublet of doublets (dd) , split by H4 (³JHF, ~7-9 Hz) and F6 (⁴JFF, ~5-10 Hz). The influence of the ortho-bromo group will likely shift this signal to the range of -110 to -115 ppm (relative to CFCl₃).
F6: This fluorine is ortho to the proton at C5 and the methylene group attached to C1. It is also meta to the fluorine at C3. It will appear as a complex multiplet, best described as a triplet of doublets (td) , due to coupling with H5 (³JHF, ~7-10 Hz), the two C7 protons (³JHF, ~1-3 Hz each, appearing as a triplet), and the meta F3 (⁴JFF, ~5-10 Hz). Its chemical shift is expected in the range of -115 to -120 ppm .
The observation of these specific coupling patterns in the ¹H, ¹³C, and ¹⁹F spectra provides interlocking evidence that confirms the 2-bromo-3,6-difluoro substitution pattern, ruling out other possible isomers.
Experimental Protocols
To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential.
1. Sample Preparation
Analyte: Weigh approximately 10-20 mg of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.
Solvent: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic molecules and its residual proton peak is easily identified.
Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, which is set to 0.00 ppm. For ¹⁹F NMR, an external standard of CFCl₃ (or a secondary standard) is used, with its resonance defined as 0.00 ppm.
Procedure: Dissolve the sample completely in the deuterated solvent in a clean, dry NMR tube. Cap the tube securely.
2. NMR Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion, especially for resolving the complex multiplets in the aromatic region of the ¹H spectrum.
¹H NMR:
Acquire a standard 1D proton spectrum.
Ensure the spectral width covers the range of at least 0-10 ppm.
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
¹³C NMR:
Acquire a proton-decoupled 1D carbon spectrum. An Attached Proton Test (APT) or DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
Ensure the spectral width covers at least 0-220 ppm.
A larger number of scans will be required due to the low natural abundance of ¹³C.
¹⁹F NMR:
Acquire a proton-decoupled 1D fluorine spectrum. A coupled spectrum can also be acquired to observe H-F couplings.
Set the spectral width to cover the expected range (e.g., -100 to -130 ppm).
¹⁹F is a highly receptive nucleus, so a small number of scans is usually sufficient.
Workflow for Structural Verification
The logical process for confirming the structure of a novel or synthesized compound involves a systematic integration of data from multiple NMR experiments.
Caption: Logical workflow for NMR-based structural verification.
Conclusion
The structural confirmation of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a clear-cut process when a systematic, multi-nuclear NMR approach is employed. The distinct chemical shifts and, more importantly, the characteristic spin-spin coupling patterns across ¹H, ¹³C, and ¹⁹F spectra provide a dense network of interlocking data. The observation of specific H-F, C-F, and F-F couplings, as outlined in this guide, allows for the unambiguous assignment of the 2-bromo-3,6-difluoro substitution pattern. By comparing experimentally obtained spectra to the predicted data and interpretations provided herein, researchers can confidently verify the structure of their material, ensuring the integrity of their subsequent research and development efforts.
References
Hoyt, J. M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). ¹H NMR spectrum of p-cresyl phenyl acetate. Available at: [Link]
Supporting Information. (n.d.). Purdue University. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem. Available at: [Link]
ResearchGate. (n.d.). ¹H NMR spectrum of 3-bromo 2-phenylacetate (26). Available at: [Link]
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]
Biological Magnetic Resonance Bank. (n.d.). Phenyl Acetate at BMRB. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Contents. Available at: [Link]
Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]
ResearchGate. (n.d.). An Overview of Fluorine NMR. Available at: [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Chemical Crystallography. Available at: [Link]
University of Ottawa. (n.d.). 19Fluorine NMR. Available at: [Link]
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
Defense Technical Information Center. (1971). Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]
University of Ottawa. (n.d.). 13Carbon NMR. Available at: [Link]
Gelb, M. H., et al. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences. Available at: [Link]
ResearchGate. (n.d.). 19F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Available at: [Link]
ResearchGate. (2021). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. Available at: [Link]
SciSpace. (2021). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. Available at: [Link]
ResearchGate. (n.d.). N.M.R. STUDIES: PART VI. THE COMPLETE ANALYSIS OF THE PROTON SPECTRA OF TWO ISOMERIC METHYL FLUOROBROMOPROPANOATES WITH THE AID OF HETERONUCLEAR SPIN DECOUPLING. Available at: [Link]
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]
AZoM. (2015). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Available at: [Link]
ResearchGate. (n.d.). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Available at: [Link]
A Comparative Guide to the Synthesis of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate for Pharmaceutical Research
This guide provides an in-depth, objective comparison of synthetic methodologies for preparing Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, a key intermediate in the development of novel therapeutics. We will move beyon...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of synthetic methodologies for preparing Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, a key intermediate in the development of novel therapeutics. We will move beyond simple procedural outlines to dissect the strategic and mechanistic considerations that underpin modern synthetic chemistry. The comparison focuses on a classical multi-step approach versus contemporary transition-metal-catalyzed cross-coupling reactions, providing researchers with the data and insights needed to select the optimal route for their specific laboratory and project goals.
Introduction: The Importance of α-Aryl Esters
α-Aryl esters are fundamental structural motifs present in a vast array of biologically active compounds and approved pharmaceuticals.[1] Their synthesis is a cornerstone of medicinal chemistry and process development. The target molecule, Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, features a highly functionalized aromatic ring, making it a valuable building block for complex molecular architectures. The challenge lies in constructing the C(sp²)-C(sp³) bond between the aromatic ring and the ester's α-carbon efficiently and with high selectivity. This guide benchmarks three distinct synthetic strategies: a traditional two-step method involving a carboxylic acid intermediate, a direct Palladium-catalyzed α-arylation, and a cost-effective Copper-catalyzed coupling-decarboxylation cascade.
Method 1: Classical Two-Step Synthesis via Carboxylic Acid Intermediate
This conventional approach relies on first synthesizing the corresponding phenylacetic acid derivative, followed by a standard esterification. While multi-step, it utilizes well-established, robust reactions that are often straightforward to implement and scale.
Workflow for the Classical Approach
Caption: Workflow for the direct Pd-catalyzed α-arylation.
Mechanistic Rationale
The success of this reaction hinges on the catalyst system, typically comprising a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand. [2][3]These specialized ligands are crucial as they accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition of the aryl bromide to the Pd(0) center. [4]A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is required to generate the ester enolate in situ without competing in side reactions.
[2]
Experimental Protocol
This protocol is adapted from general procedures for the α-arylation of esters.[2][3][5]
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., an o-biphenyl phosphine, 2-4 mol%).
Add the aryl halide, 1,3-dibromo-2,5-difluorobenzene (1.0 eq), followed by anhydrous toluene.
In a separate flask, prepare a solution of the ester enolate by adding methyl acetate (1.2-1.5 eq) to a solution of LiHMDS (1.1-1.4 eq) in toluene at a low temperature (e.g., -78 °C), then allowing it to warm to room temperature.
Transfer the enolate solution to the catalyst mixture via cannula.
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by GC-MS or LC-MS.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by silica gel column chromatography.
Discussion
This one-pot method is highly efficient, often providing good to excellent yields with high selectivity for mono-arylation. [2][3]It demonstrates broad functional group tolerance, making it ideal for late-stage functionalization in complex syntheses. [6]The primary drawbacks are the high cost and air sensitivity of the palladium catalysts and specialized phosphine ligands, which can be a consideration for large-scale production.
As a more economical alternative to palladium, copper catalysis has emerged as a powerful tool for C-C bond formation. [7]A particularly elegant strategy involves a copper-catalyzed Ullmann-type coupling of an aryl halide with a malonate ester, followed by an in-situ decarboxylation to yield the desired α-aryl ester.
[1][8][9]
Workflow for Copper-Catalyzed Cascade Reaction
Caption: Workflow for the Cu-catalyzed cascade reaction.
Experimental Protocol
This protocol is based on a high-efficiency copper-catalyzed method for accessing α-aryl esters.[1][8][9]
In a reaction vessel, combine the aryl halide, 1,3-dibromo-2,5-difluorobenzene (1.0 eq), dimethyl malonate (1.5-2.0 eq), a copper(I) salt (e.g., CuCl, 5-10 mol%), a suitable ligand (e.g., an oxalamide ligand as reported in the literature) (10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq).
[1][9]2. Add a high-boiling point, green solvent such as dimethyl sulfoxide (DMSO).
Heat the mixture to a high temperature (e.g., 120-140 °C) under an inert atmosphere. The high temperature facilitates both the coupling and the subsequent decarboxylation of the aryl malonate intermediate.
Monitor the reaction by GC-MS, observing the formation and then consumption of the intermediate.
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and dilute with water.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Discussion
The primary advantage of this method is economic; copper catalysts are significantly cheaper and more abundant than palladium catalysts. [7]The use of readily available malonates as starting materials is also a benefit. [1]However, these reactions often require higher catalyst loadings, higher temperatures, and longer reaction times compared to their palladium-catalyzed counterparts. The functional group tolerance may also be less extensive under these more forcing conditions.
The choice of synthetic route for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a strategic decision dictated by project scale, budget, and timeline.
For large-scale, cost-driven synthesis , the Classical Two-Step Method or the Copper-Catalyzed Cascade are the most viable options. The classical route, despite being longer, uses inexpensive bulk reagents, while the copper-catalyzed method offers a more direct, albeit higher-temperature, path that avoids highly toxic intermediates.
For small-scale medicinal chemistry and rapid analog synthesis , the Palladium-Catalyzed α-Arylation is unparalleled. Its directness, high yields, and broad functional group tolerance allow for the rapid generation of a diverse library of compounds for screening, where speed and reliability often outweigh the cost of the catalyst.
By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal.
Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]
Cheng, F., et al. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters.Organic Letters.
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]
Hama, T., Ge, S., & Hartwig, J. F. Palladium-Catalyzed α‑Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. eScholarship.org. [Link]
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]
Cheng, F., et al. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. ACS Publications. [Link]
Cheng, F., et al. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal. [Link]
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl Bromides. (n.d.). The Royal Society of Chemistry. [Link]
In-Vitro Profiling of 3,6-Difluorophenylacetic Acid Derivatives: A Comparative Guide
The following guide details the in-vitro testing strategy for derivatives of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate , a highly specialized fluorinated scaffold. Based on its structural pharmacophore—a phenylacetic...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the in-vitro testing strategy for derivatives of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate , a highly specialized fluorinated scaffold.
Based on its structural pharmacophore—a phenylacetic acid core with a reactive ortho-bromo handle and metabolic-blocking fluorines—this compound is a prime intermediate for synthesizing next-generation NSAIDs (anilino-phenylacetic acids similar to Diclofenac/Lumiracoxib) and fluorinated kinase inhibitors .
This guide focuses on evaluating these derivatives for COX-1/COX-2 inhibition and metabolic stability , comparing them against industry standards like Diclofenac and Celecoxib .
Executive Summary & Chemical Context
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate represents a "privileged scaffold" in medicinal chemistry. Its value lies in three key structural features that dictate its downstream applications and testing requirements:
The Phenylacetic Acid Core: A validated pharmacophore for Cyclooxygenase (COX) inhibition (e.g., Diclofenac, Lumiracoxib).
The Ortho-Bromo Handle: Enables Buchwald-Hartwig or Ullmann C-N coupling to introduce aryl-amines, creating the "diphenylamine" motif essential for potent NSAID or kinase activity.
The 3,6-Difluoro Substitution: A strategic design element. Fluorine substitution at these positions is predicted to:
Block Metabolic Hotspots: Prevent hydroxylation at the electron-rich phenyl ring, extending half-life (
).
Modulate pKa: Alter the acidity of the carboxylic acid tail, potentially reducing gastric toxicity (a known issue with Diclofenac).
Primary Application: Synthesis of 3,6-Difluoro-Diclofenac Analogs (Dual COX-1/2 Inhibitors).
Secondary Application: Building blocks for Mcl-1 or Kinase Inhibitors (via amide coupling).
Comparative Analysis: Derivatives vs. Standards
When testing these derivatives, your primary goal is to benchmark them against established therapeutics. The table below outlines the expected performance metrics and the rationale for testing.
Feature
Target Derivative (3,6-Difluoro Analog)
Standard: Diclofenac
Standard: Celecoxib
Hypothesis for Testing
Primary Target
COX-1 / COX-2
COX-1 / COX-2 (Non-selective)
COX-2 (Selective)
Fluorination may alter the binding pocket fit, potentially improving COX-2 selectivity.
Preparation: Dissolve derivatives in DMSO (final concentration < 1%). Prepare serial dilutions (0.1 nM to 10 µM).
Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0) containing Hematin.
Initiation: Add Arachidonic Acid (100 µM) and TMPD.
Measurement: Monitor the oxidation of TMPD at 590 nm (absorbance) for 5 minutes. The rate of color change is proportional to enzymatic activity.
Validation:
Positive Control: Diclofenac (IC50 ~4 nM for COX-2).
Negative Control: DMSO only (100% Activity).
No Enzyme Control: To rule out non-enzymatic oxidation.
Protocol B: Cellular PGE2 Production Assay (Functional Activity)
Objective: Verify if the compound penetrates cell membranes and inhibits COX-2 in a physiological context.
Cell Line: RAW 264.7 (Murine Macrophages).
Methodology:
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h.
Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 expression. Simultaneously add test compounds (serial dilutions).
Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.
Quantification: Collect supernatant. Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.
Viability Check (Crucial): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death (cytotoxicity).
Data Analysis: Plot % PGE2 Inhibition vs. Log[Concentration] to derive cellular IC50.
Protocol C: Microsomal Metabolic Stability (ADME)
Objective: Confirm the "Fluorine Effect" – that the 3,6-difluoro substitution blocks metabolic degradation.
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
Methodology:
Reaction: Incubate test compound (1 µM) with Microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
Calculation: Plot ln(% Remaining) vs. Time.
.
Success Criteria:
min (Moderate) or min (High Stability). Compare directly with non-fluorinated analog (Diclofenac min in HLM).
Mechanism of Action Visualization
The diagram below details the specific pathway these derivatives target, highlighting the competitive inhibition mechanism.
Caption: Mechanism of Action: Competitive inhibition of the Arachidonic Acid cascade.
References
Diclofenac Mechanism & Binding
Title: "Structural basis of potent cyclooxygenase-2 inhibition by the nonsteroidal anti-inflamm
Source: Rowlinson, S.W. et al., Journal of Biological Chemistry (2003).
[1][2] Executive Summary: Immediate Action Protocol Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a halogenated organic ester.[1][2] Its disposal is strictly regulated due to the presence of both Bromine and Fluorine a...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary: Immediate Action Protocol
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a halogenated organic ester.[1][2] Its disposal is strictly regulated due to the presence of both Bromine and Fluorine atoms, which generate corrosive acid gases (HBr and HF) upon combustion.[1]
Critical Restriction:NEVER mix with non-halogenated solvents (e.g., acetone, ethanol) in "General Organic" waste streams.[1][2] This violates fuel-blending protocols and damages incinerator infrastructure.[1]
RCRA Status: Likely characterizes as D001 (Ignitable) or Toxic depending on formulation. It must be treated as a hazardous waste requiring high-temperature incineration with acid gas scrubbing.[1]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal. This compound contains a phenyl ring substituted with halogens and an ester functionality.[4]
Hydrolysis Risk: Incompatible with strong bases (NaOH, KOH).[1][2] Hydrolysis generates methanol and the corresponding phenylacetic acid, potentially pressurizing containers.[1][2]
Physical State
Low-melting solid or liquid (depending on purity)
If solid, dispose of in Solid Hazardous Waste drums.[1][2] If in solution, use Halogenated Solvent carboys.[1][2]
Toxicity Profile
Irritant / Potentially Toxic
PPE Mandatory: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2] Handle in a fume hood.
Waste Segregation & Compatibility Protocol
The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes. This section details the required segregation logic.
The "Halogen Rule"
If the waste stream contains >1,000 ppm (0.1%) of halogenated content, the entire container must be classified as Halogenated Waste .[1]
Compatibility Matrix
Waste Stream
Compatibility Status
Scientific Rationale
Halogenated Solvents (DCM, Chloroform)
COMPATIBLE
Chemically similar.[1][2] Both require similar incineration profiles (high temp + scrubbing).
Non-Halogenated Solvents (Acetone, Hexane)
INCOMPATIBLE
Logistical Hazard:[1][2] Diluting halogenated waste into fuel-blending streams causes regulatory violations and equipment corrosion at the disposal facility.
Aqueous Basic Solutions (NaOH, KOH)
DANGEROUS
Chemical Hazard:[1][2] Base-catalyzed hydrolysis of the ester releases heat and methanol. Risk of container over-pressurization.
Strong Oxidizers (Nitric Acid, Peroxides)
DANGEROUS
Explosion Hazard:[1][2] Organic esters are combustible. Mixing with oxidizers can lead to immediate exothermic runaway.
Operational Disposal Workflow
This decision tree illustrates the logical flow for disposing of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, ensuring it reaches the correct incineration facility.
Figure 1: Decision tree for the safe segregation and packaging of halogenated ester waste.
Step-by-Step Disposal Procedure
Step 1: Container Selection[5]
Material: High-Density Polyethylene (HDPE) is preferred. Borosilicate glass is acceptable but poses a breakage risk.
Closure: Vented caps are recommended if there is any risk of slow hydrolysis or off-gassing, though standard screw caps are sufficient for pure, stable waste.[1][2]
Prohibited: Do not use metal cans (steel/aluminum) due to the risk of acid generation (HBr/HF) causing corrosion and leaks.
Step 2: Collection & Transfer
Place the waste container in a fume hood.[3][5][6]
Use a funnel to prevent spillage on the container threads (which can cause cap seizure).
If the substance is solid, avoid generating dust.[1] Use a damp paper towel to wipe up residue, and dispose of the towel in the solid waste drum.[1][2]
Step 3: Labeling (Regulatory Requirement)
Attach a Hazardous Waste Tag before the first drop of waste enters the container. The label must include:
Full Chemical Name: "Methyl 2-(2-bromo-3,6-difluorophenyl)acetate" (No abbreviations).[1][2]
Hazard Checkbox: Select "Toxic" and "Irritant".
Constituent Breakdown: If in solution, list the solvent (e.g., "Dichloromethane 90%, Methyl 2-(2-bromo-3,6-difluorophenyl)acetate 10%").[1][2]
Step 4: Storage (Satellite Accumulation)[5]
Store in a secondary containment tray (polypropylene) capable of holding 110% of the container's volume.
Keep away from heat sources and direct sunlight.
Ensure the container is "closed at all times" except when adding waste (EPA requirement).[7]
Emergency Spill Response
In the event of a spill outside the fume hood:
Evacuate & Ventilate: The vapors may be irritating.[8][9] Clear the immediate area.[5][10]
PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles.[1][2]
Containment:
Do NOT use water (spreads the organic chemical).
Use Universal Absorbent Pads or Vermiculite .
For liquid spills, create a dike around the perimeter first.[1][2]
Cleanup:
Scoop absorbed material into a wide-mouth jar or heavy-duty hazardous waste bag.[1]
Label as "Debris contaminated with Halogenated Esters."
Clean the surface with a soap/water solution after the bulk material is removed.
References
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
This guide provides an essential framework for the safe handling, use, and disposal of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. As a halogenated aromatic ester, this compound warrants a high degree of caution.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an essential framework for the safe handling, use, and disposal of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. As a halogenated aromatic ester, this compound warrants a high degree of caution. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural similarity to other bromo- and fluoro-substituted phenylacetates allows for a robust and conservative hazard assessment. The protocols herein are designed to empower researchers with the knowledge to operate safely, grounded in the principles of chemical causality and established safety standards.
Hazard Assessment and Risk Analysis: An Expert's Perspective
The molecular structure of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate—featuring a reactive bromo- group, two electron-withdrawing fluoro- groups on an aromatic ring, and a methyl ester—suggests a profile of a potent irritant and toxicant. Analogous compounds, such as methyl bromoacetate, are classified as toxic if swallowed, combustible, and capable of causing severe skin burns and eye damage[1][2]. The presence of multiple halogens can enhance both reactivity and biological activity. Therefore, a cautious approach is mandatory.
Hazard Category
Anticipated Risk and Scientific Rationale
Primary Routes of Exposure
Acute Toxicity (Oral)
High. Similar compounds are rated from toxic to fatal if swallowed[2][3]. The ester can be hydrolyzed in vivo to produce toxic metabolites.
Ingestion
Skin Corrosion/Irritation
High. Halogenated acylating agents are notoriously corrosive. Expect severe skin burns upon contact[2][3].
Skin Contact
Serious Eye Damage
High. Expected to be a lachrymator and cause severe, potentially irreversible eye damage[1][2].
Eye Contact
Respiratory Irritation
High. Vapors and aerosols are likely to cause irritation to the respiratory tract[2][3][4].
Inhalation
Skin Sensitization
Moderate to High. May cause an allergic skin reaction upon repeated exposure[2].
Skin Contact
Combustibility
Moderate. Classified as a combustible liquid. Vapors can form flammable mixtures with air upon heating[1].
Inhalation, Skin Contact, Eye Contact
Personal Protective Equipment (PPE) Protocol: A Self-Validating System
Effective chemical safety begins with understanding that PPE is the final barrier of protection. Its use must be preceded by engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures).
The Hierarchy of Controls
All work involving Methyl 2-(2-bromo-3,6-difluorophenyl)acetate must be conducted within a certified chemical fume hood to minimize inhalation exposure[2]. An eyewash station and safety shower must be immediately accessible[1].
Mandatory PPE Ensemble
The following PPE is required for any procedure involving this reagent.
Primary Eye and Face Protection: Standard safety glasses are insufficient . Chemical splash goggles that provide a complete seal around the eyes are mandatory[5]. In addition, a full-face shield must be worn over the goggles to protect the skin from splashes[6].
Hand Protection: The choice of glove is critical and depends on the duration of the task. Disposable nitrile gloves may be suitable for incidental contact only, but they offer poor protection against many halogenated and aromatic hydrocarbons[5][7]. For extended work or direct handling, a more robust glove system is required.
Expert Tip: Double-gloving is a best practice. Wear a lighter nitrile glove underneath a heavier, more resistant glove like Viton®. This provides a warning layer; if the outer glove is compromised, the inner glove provides temporary protection while you retreat and re-glove. Always inspect gloves for defects before use and remove them without touching the outer surface with bare skin[8].
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat[9].
Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood[2]. If a situation arises where vapors may be generated outside of a hood (e.g., a large spill), a full-face respirator with an organic vapor cartridge is required[10].
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Safe Handling and Operational Procedures
A systematic approach to handling minimizes risk and ensures reproducibility.
Preparation: Before bringing the chemical into the work area, ensure the fume hood sash is at the appropriate height and the workspace is clear of clutter. Have absorbent pads and a dedicated waste container ready within the hood.
Donning PPE: Don all required PPE as described in Section 2 before handling the primary container.
Aliquoting and Transfer: Conduct all transfers of the material within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure. If weighing a solid, do so on a tared weigh paper or in a container within the hood.
Reaction Setup: Ensure any reaction vessel is securely clamped and that any operations generating heat or pressure are equipped with appropriate pressure-relief systems.
Post-Procedure: Quench any reactive materials carefully. Clean all non-disposable equipment thoroughly within the hood.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.
Hygiene: Wash hands thoroughly with soap and water after every procedure[8].
Standard Laboratory Handling Workflow
Caption: Step-by-step workflow for handling hazardous chemicals.
Emergency Response and Decontamination
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Situation
Immediate Action Protocol
Spill
Small Spill (in fume hood): Use a chemical spill kit with absorbent material (e.g., Chemizorb®) to contain the spill. Place contaminated materials in a sealed, labeled hazardous waste container. Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and safety personnel. Do not attempt to clean up without appropriate respiratory protection[6][11]. Prevent the material from entering drains[12][13].
Skin Contact
Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention[1].
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1][13].
Inhalation
Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention[12][13].
Ingestion
DO NOT INDUCE VOMITING. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][12]. Show the safety data sheet or product label to the medical professional[1].
Waste Management and Disposal
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate and any materials contaminated with it are considered hazardous waste.
Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Containerization: Use a chemically resistant container (e.g., HDPE or glass) with a secure screw-top cap. The container must be labeled with "Hazardous Waste" and the full chemical name.
Disposal Plan: Disposal must be handled by a licensed professional waste disposal service[8]. The primary method for brominated organic waste is high-temperature incineration at a facility equipped with flue gas scrubbers to capture the resulting hydrogen bromide and other harmful byproducts[14][15]. Some industrial facilities may have capabilities for bromine recovery from waste streams, which is a more sustainable option for large quantities[16].
References
Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety. Retrieved from [Link]
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. Retrieved from [Link]
Section 6C: Protective Equipment. Princeton University Environmental Health & Safety. Retrieved from [Link]
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025, August 6). ResearchGate. Retrieved from [Link]
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research. Retrieved from [Link]
Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW). Retrieved from [Link]
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier. Retrieved from [Link]
Material Safety Data Sheet: Methyl phenylacetate. Sciencelab.com. Retrieved from [Link]
Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Retrieved from [Link]